molecular formula C14H13NO2 B13823756 3-(2-methyl-4H-1,3-benzodioxin-6-yl)pyridine

3-(2-methyl-4H-1,3-benzodioxin-6-yl)pyridine

Katalognummer: B13823756
Molekulargewicht: 227.26 g/mol
InChI-Schlüssel: QFKWIAMPUVTDSR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2-methyl-4H-1,3-benzodioxin-6-yl)pyridine is an organic compound that features a pyridine ring substituted with a 2-methyl-4H-1,3-benzodioxin group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methyl-4H-1,3-benzodioxin-6-yl)pyridine typically involves the reaction of 2-methyl-1,3-benzodioxole with a suitable pyridine derivative under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where the benzodioxole derivative is coupled with a halogenated pyridine in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

3-(2-methyl-4H-1,3-benzodioxin-6-yl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium on carbon

    Substitution: Alkyl halides, amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

3-(2-methyl-4H-1,3-benzodioxin-6-yl)pyridine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-(2-methyl-4H-1,3-benzodioxin-6-yl)pyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,3-dihydro-1,4-benzodioxin-6-yl derivatives: These compounds share a similar benzodioxin core but differ in their substituents and functional groups.

    Pyridine derivatives: Compounds with a pyridine ring substituted with various functional groups.

Uniqueness

3-(2-methyl-4H-1,3-benzodioxin-6-yl)pyridine is unique due to its specific combination of a benzodioxin group and a pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Eigenschaften

Molekularformel

C14H13NO2

Molekulargewicht

227.26 g/mol

IUPAC-Name

3-(2-methyl-4H-1,3-benzodioxin-6-yl)pyridine

InChI

InChI=1S/C14H13NO2/c1-10-16-9-13-7-11(4-5-14(13)17-10)12-3-2-6-15-8-12/h2-8,10H,9H2,1H3

InChI-Schlüssel

QFKWIAMPUVTDSR-UHFFFAOYSA-N

Kanonische SMILES

CC1OCC2=C(O1)C=CC(=C2)C3=CN=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.